N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Overview
Description
N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is an organic compound that belongs to the class of substituted aromatic amines. This compound is characterized by the presence of a 3-chlorophenyl group attached to a methyl group, which is further connected to an ethane-1,2-diamine backbone with three ethyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with N,N,N’-triethylethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as phase-transfer catalysts, can also be employed to improve the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity for further applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products Formed
Oxidation: N-oxides of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine
- N’-[(3-bromophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine
- N’-[(3-methylphenyl)methyl]-N,N,N’-triethylethane-1,2-diamine
Uniqueness
N’-[(3-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)10-11-18(6-3)13-14-8-7-9-15(16)12-14/h7-9,12H,4-6,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWGIVPIQPJUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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